2-Cyanopyrimidine-4-boronic acid
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Overview
Description
2-Cyanopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which also contains a cyano group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyrimidine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyrimidine derivative undergoes a reaction with a metal reagent, such as lithium or magnesium, to form an organometallic intermediate. This intermediate is then treated with a boron reagent, such as bis(pinacolato)diboron, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyrimidine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base, such as potassium carbonate, in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-Cyanopyrimidine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanopyrimidine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product . Additionally, the cyano group can participate in various reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
- 4-Cyanopyridine-2-boronic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Comparison: 2-Cyanopyrimidine-4-boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C5H4BN3O2 |
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Molecular Weight |
148.92 g/mol |
IUPAC Name |
(2-cyanopyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2,10-11H |
InChI Key |
CHQPLACZCHJSPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)C#N)(O)O |
Origin of Product |
United States |
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